molecular formula C8H6FIN2 B11846571 6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine

6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11846571
M. Wt: 276.05 g/mol
InChI Key: QJVMZPXVDIGZON-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production methods often involve multi-step synthesis processes, including the use of metal-free direct synthesis protocols. These methods are designed to be environmentally friendly and efficient, minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the fluorine and iodine atoms, resulting in different reactivity and biological activity.

    3-Iodo-2-methylimidazo[1,2-a]pyridine: Similar structure but without the fluorine atom.

    6-Fluoro-2-methylimidazo[1,2-a]pyridine: Similar structure but without the iodine atom

Uniqueness

This dual halogenation provides distinct chemical and biological properties compared to its analogues .

Properties

Molecular Formula

C8H6FIN2

Molecular Weight

276.05 g/mol

IUPAC Name

6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6FIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3

InChI Key

QJVMZPXVDIGZON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)I

Origin of Product

United States

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